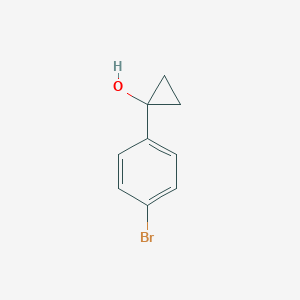

1-(4-Bromophenyl)cyclopropanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromophenyl)cyclopropanol is an organic compound with the molecular formula C₉H₉BrO It is characterized by a cyclopropane ring substituted with a hydroxyl group and a bromophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with cyclopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenyl)cyclopropanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in polar aprotic solvents.

Major Products:

Oxidation: Formation of 1-(4-bromophenyl)cyclopropanone.

Reduction: Formation of 1-(phenyl)cyclopropanol.

Substitution: Formation of 1-(4-substituted phenyl)cyclopropanol derivatives.

Applications De Recherche Scientifique

Synthesis and Reactivity

1-(4-Bromophenyl)cyclopropanol serves as a versatile intermediate in organic synthesis. Its reactivity can be exploited in several ways:

- Nucleophilic Substitution Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, making it useful for creating more complex molecules. For example, studies have shown that cyclopropanols can react with various nucleophiles under basic conditions to form valuable derivatives .

- Formation of Vicinal Amino Alcohols : Recent research demonstrated the use of this compound in synthesizing vicinal amino alcohols through stereoselective processes. The compound was utilized as a substrate in reactions involving N-tert-butanesulfinyl imines, leading to the formation of amino alcohol derivatives with significant yields and selectivity .

Catalytic Applications

This compound is also notable for its role in catalysis:

- Chiral Catalysts : this compound derivatives have been employed as chiral catalysts in enantioselective reactions. For instance, dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) has shown effectiveness in catalyzing asymmetric cyclopropanation reactions, yielding high enantiomeric excesses .

- Cross-Coupling Reactions : The compound has been involved in palladium-catalyzed cross-coupling reactions, facilitating the formation of α-arylated products from aromatic halides. This application highlights its utility in synthesizing complex organic molecules with diverse functionalities .

Medicinal Chemistry

The medicinal chemistry potential of this compound is significant:

- Pharmacological Studies : Compounds derived from cyclopropanols exhibit various biological activities. For example, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and analgesics due to their ability to modulate specific biochemical pathways .

- Drug Development : The ability to modify the cyclopropanol framework allows for the design of novel therapeutic agents. Researchers have explored its application in developing compounds that target specific receptors or enzymes involved in disease processes.

Data Table: Summary of Applications

Case Study 1: Synthesis of Vicinal Amino Alcohols

In a study focusing on the stereoselective synthesis of vicinal amino alcohols, researchers utilized this compound as a key starting material. The reaction conditions were optimized to achieve high yields and selectivity for the desired products, showcasing the compound's utility in synthesizing biologically relevant molecules .

Case Study 2: Chiral Catalysis

A notable application involved using dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) as a chiral catalyst for enantioselective reactions. This study demonstrated how modifying the cyclopropanol structure could enhance catalytic efficiency and selectivity, paving the way for more sustainable synthetic methodologies .

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)cyclopropanol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- 1-(4-Chlorophenyl)cyclopropanol

- 1-(4-Fluorophenyl)cyclopropanol

- 1-(4-Methylphenyl)cyclopropanol

Comparison: 1-(4-Bromophenyl)cyclopropanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Activité Biologique

1-(4-Bromophenyl)cyclopropanol, a compound characterized by its unique cyclopropane structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, synthesis, and pharmacological implications of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is identified by its chemical formula C9H9Br and CAS number 109240-30-4. The presence of the bromine atom on the phenyl ring significantly influences its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Studies have indicated that compounds with cyclopropane rings often exhibit enhanced binding affinities to biological targets, which can lead to effective inhibition of tumor cell proliferation. For example, derivatives of phenylcyclopropane have shown promising results against various cancer cell lines, including U937 (human myeloid leukemia cells) .

- Anti-inflammatory Properties : Cyclopropane derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases .

- Antimicrobial Effects : Some studies indicate that this compound may possess antimicrobial properties, although specific data on this compound is limited compared to other derivatives .

Synthesis

The synthesis of this compound typically involves the cyclopropanation of phenyl derivatives using various reagents. One common method includes:

- Starting Material : 4-bromobenzyl alcohol.

- Reagents : Use of a suitable cyclopropanation reagent like diazomethane or a metal-catalyzed method.

- Reaction Conditions : Generally conducted under mild conditions to prevent degradation of sensitive functional groups.

This synthetic route allows for the introduction of various substituents on the cyclopropane ring, which can further modify its biological activity.

Case Study 1: Antitumor Activity

A study published in early 2023 evaluated the antitumor properties of several cyclopropane derivatives, including those similar to this compound. The results demonstrated significant inhibition of cell proliferation in U937 cells with IC50 values ranging from 10 to 30 µM for structurally related compounds .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on cyclopropane derivatives, researchers found that specific modifications enhanced anti-inflammatory effects in vitro. The study highlighted how structural variations influenced the compound's ability to inhibit inflammatory mediators in macrophages .

Research Findings Summary

Propriétés

IUPAC Name |

1-(4-bromophenyl)cyclopropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWRAYGCDLYUSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109240-30-4 |

Source

|

| Record name | 1-(4-bromophenyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.